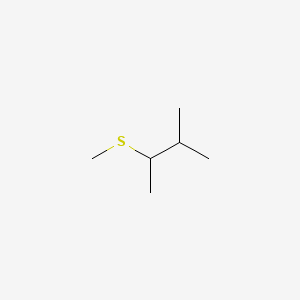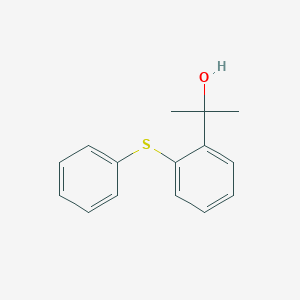
2-(2-Phenylsulfanylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylsulfanylphenyl)propan-2-ol is a chemical compound belonging to the alcohol group It is characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a propan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylsulfanylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to form the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Phenylsulfanylphenyl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride.
Major Products Formed:
Oxidation: The major product is often a ketone or carboxylic acid derivative.
Reduction: The primary product is typically a hydrocarbon or a reduced alcohol.
Substitution: The products vary depending on the substituent introduced, such as halides or other functional groups.
Applications De Recherche Scientifique
2-(2-Phenylsulfanylphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mécanisme D'action
The mechanism of action of 2-(2-Phenylsulfanylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparaison Avec Des Composés Similaires
2-Phenyl-2-propanol: A structurally related compound with similar alcohol functionality but lacking the phenylsulfanyl group.
2-Phenylpropan-2-ol: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness: 2-(2-Phenylsulfanylphenyl)propan-2-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C15H16OS |
|---|---|
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
2-(2-phenylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C15H16OS/c1-15(2,16)13-10-6-7-11-14(13)17-12-8-4-3-5-9-12/h3-11,16H,1-2H3 |
Clé InChI |
JTUDNJHVKBZLJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1SC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


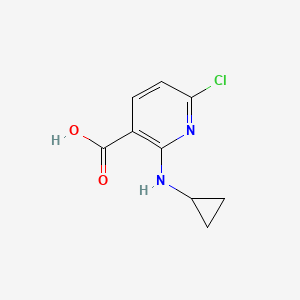


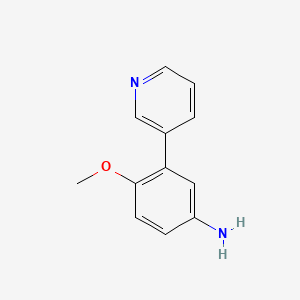
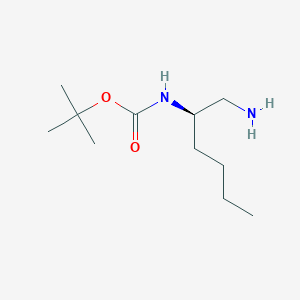
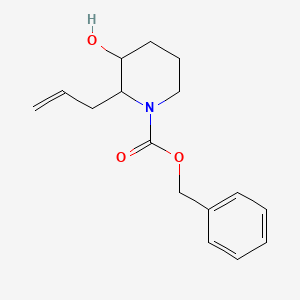


![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)

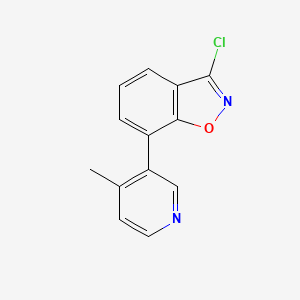
![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)
![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
